molecular formula C9H10S B8618662 4,5-dimethyl-4H-cyclopenta[b]thiophene CAS No. 62336-74-7

4,5-dimethyl-4H-cyclopenta[b]thiophene

Cat. No. B8618662
M. Wt: 150.24 g/mol
InChI Key: GXSVYOSCZBRSHG-UHFFFAOYSA-N
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Patent
US07868197B2

Procedure details

To a solution of 132.4 g (0.54 mol) of 3-bromo-4,5-dimethyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one in 750 ml of THF-methanol (2:1, vol.), 28.6 g (0.75 mol) of NaBH4 was added in small portions while vigorously stirring over 1 h at 5° C. This mixture was stirred overnight at ambient temperature and then added to ca. 1000 cm3 of cold water. The organic layer was separated; the aqueous layer was extracted with 2×300 ml of methyl-tert-butyl ether. The combined extract was dried over K2CO3 and evaporated to dryness. To a hot solution of the residue in 1500 cm3 of toluene, 0.5 g of para-toluenesulfonic acid was added. This mixture was refluxed for 15 min, cooled to room temperature, and passed through a short Silica Gel 60 column (40-63 μm, d 65 mm, 1 150 mm). The column was additionally washed with hexanes to isolate the product. The obtained solution was evaporated to dryness. Fractional distillation gave a colorless oil, bp 101-104° C./2 mm Hg. Yield 92.8 g (75%).
Name
3-bromo-4,5-dimethyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one
Quantity
132.4 g
Type
reactant
Reaction Step One
Name
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[CH:9]([CH3:10])[CH:8]([CH3:11])[C:7](=O)[C:4]=2[S:5][CH:6]=1.[BH4-].[Na+].O>C1COCC1.CO>[CH3:10][CH:9]1[C:3]2[CH:2]=[CH:6][S:5][C:4]=2[CH:7]=[C:8]1[CH3:11] |f:1.2,4.5|

Inputs

Step One
Name
3-bromo-4,5-dimethyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one
Quantity
132.4 g
Type
reactant
Smiles
BrC=1C2=C(SC1)C(C(C2C)C)=O
Name
Quantity
28.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
THF methanol
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring over 1 h at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2×300 ml of methyl-tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
To a hot solution of the residue in 1500 cm3 of toluene, 0.5 g of para-toluenesulfonic acid was added
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The column was additionally washed with hexanes
CUSTOM
Type
CUSTOM
Details
to isolate the product
CUSTOM
Type
CUSTOM
Details
The obtained solution was evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave a colorless oil, bp 101-104° C./2 mm Hg

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1C(=CC=2SC=CC21)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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